2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

Description

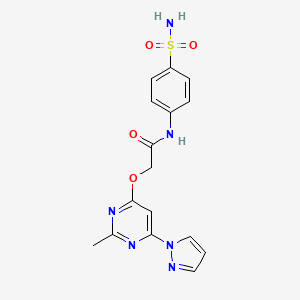

This compound belongs to the N-(4-sulfamoylphenyl)acetamide class, characterized by a pyrimidine core substituted with a methyl group and a pyrazole ring. The oxyacetamide linker bridges the pyrimidine and sulfamoylphenyl moieties, contributing to its structural uniqueness.

Properties

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c1-11-19-14(22-8-2-7-18-22)9-16(20-11)26-10-15(23)21-12-3-5-13(6-4-12)27(17,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,17,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQOORLKQURKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 419.45 g/mol. The structure includes a pyrimidine ring, a pyrazole moiety, and a sulfonamide group, which are significant for its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H21N9O2 |

| Molecular Weight | 419.45 g/mol |

| Key Functional Groups | Pyrimidine, Pyrazole, Sulfonamide |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Research indicates that it may interact with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation by targeting oncogenes and pathways associated with tumor growth. For instance, derivatives similar to this compound have demonstrated inhibitory activity against BRAF(V600E), a common mutation in melanoma .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial properties. Studies on similar pyrazole compounds indicate their effectiveness against various bacterial strains and fungi, making them potential candidates for further development in antimicrobial therapies .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of pyrazole derivatives, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM for different cell lines, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Inhibitory Effects on Inflammatory Pathways

A study focused on the anti-inflammatory potential of similar compounds revealed that they effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .

Future Directions

The biological activity of this compound opens avenues for further research into its therapeutic applications. Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to evaluate its therapeutic potential.

- Mechanistic studies : Elucidating the precise mechanisms through which it exerts its biological effects.

- Structure-activity relationship (SAR) : Exploring modifications to enhance potency and reduce toxicity.

Comparison with Similar Compounds

Key Observations :

- The pyrimidine-pyrazole core in the target compound distinguishes it from benzothiazole or thiadiazole derivatives in . This substitution could enhance binding to ATP-binding pockets in kinases or receptors .

- The sulfamoyl group in all analogs likely improves solubility and bioavailability compared to non-sulfonamide derivatives .

Pyrimidine-Based Anticonvulsant Analogs

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) shares structural similarities but replaces the oxy linker with a thioether and substitutes pyridine for pyrazole ().

Key Observations :

- The oxy linker in the target compound may confer greater metabolic stability than Epirimil’s thioether, which is prone to oxidation .

- Pyrazole vs.

Substituent-Driven Physicochemical Properties

and highlight the impact of substituents on solubility and bioavailability:

Key Observations :

- The 4-sulfamoylphenyl group in the target compound increases polarity and hydrogen-bonding capacity compared to phenethyl or piperidine-containing analogs, favoring aqueous solubility .

- Piperidine substituents () introduce basicity, which could enhance blood-brain barrier penetration for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.